molecular formula C₃₀H₂₃D₃O₁₂ B1152407 Procyanidin B1-d3

Procyanidin B1-d3

Cat. No.: B1152407
M. Wt: 581.54
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Proanthocyanidin Research Landscape and Classification

Proanthocyanidins (B150500), also known as condensed tannins, are complex oligomeric flavonoids found in a variety of plant-based foods, including fruits, berries, nuts, and seeds. mtoz-biolabs.comalliedmarketresearch.com They are a significant component of the human diet and are under investigation for their antioxidant and other biological activities. mdpi.comfrontiersin.org The global market for proanthocyanidins was valued at $120.3 million in 2020 and is projected to grow, indicating a rising interest in these compounds. alliedmarketresearch.com

Proanthocyanidins are classified based on the type of monomeric units and the linkages between them. plantaanalytica.comnih.gov The most common monomers are catechin (B1668976) and epicatechin. wikipedia.org The linkages can be either single C-C bonds (B-type) or a combination of a C-C bond and an ether bond (A-type). plantaanalytica.comwur.nl Procyanidins are a subclass of proanthocyanidins composed of catechin and/or epicatechin units. plantaanalytica.com

Table 1: Classification of Proanthocyanidins

Type Linkage Monomeric Units
B-TypeSingle C4-C8 or C4-C6Catechin, Epicatechin
A-TypeC4-C8 or C4-C6 and C2-O-C7 or C2-O-C5Catechin, Epicatechin

This table provides a simplified classification of proanthocyanidins based on their linkage types.

Foundational Significance of Procyanidin (B600670) B1 in Polyphenol Research

Procyanidin B1 is a B-type procyanidin dimer consisting of an epicatechin and a catechin unit linked by a C4β→C8 bond. mtoz-biolabs.complantaanalytica.com It is commonly found in foods such as apples, grape seeds, cocoa, and cinnamon. mtoz-biolabs.complantaanalytica.commdpi.com Procyanidin B1 is a subject of extensive research due to its notable biological activities, including antioxidant and anti-inflammatory effects. medchemexpress.comebi.ac.uk It serves as a reference standard in the quantification of phenolic compounds in various food products and is used to study the effects of different food processing techniques on polyphenol content. sigmaaldrich.com

The study of Procyanidin B1 and other procyanidins is crucial for understanding their potential roles in human health, including their contribution to the prevention of cardiovascular diseases. mdpi.commdpi.com

Rationale for Deuterated Procyanidin B1 (Procyanidin B1-d3) as a Research Tool

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, internal standards are essential for achieving accuracy and precision. clearsynth.commonadlabtech.com Deuterated internal standards, which are chemically identical to the analyte but contain heavier deuterium (B1214612) atoms in place of hydrogen, are considered ideal for this purpose. monadlabtech.compubcompare.ai

The use of this compound, a deuterated form of Procyanidin B1, offers several advantages in research:

Improved Accuracy and Precision: Deuterated standards help to compensate for variations during sample preparation and analysis, leading to more reliable quantitative results. clearsynth.comscioninstruments.com

Mitigation of Matrix Effects: In complex samples like biological fluids or food extracts, other compounds can interfere with the measurement of the target analyte. Deuterated internal standards help to correct for these "matrix effects." clearsynth.com

Enhanced Method Validation: The use of deuterated standards is crucial for validating the robustness and reliability of analytical methods. clearsynth.commonadlabtech.com

The development and application of deuterated drugs and research compounds have gained significant traction, with the first deuterated drug approved by the FDA in 2017. bioscientia.de This highlights the growing recognition of the value of deuteration in pharmaceutical and chemical research. The synthesis of deuterated compounds like this compound allows for more precise pharmacokinetic studies, helping researchers to better understand the absorption, distribution, metabolism, and excretion of these important polyphenols. nih.govunibestpharm.com

Table 2: Chemical Properties of Procyanidin B1 and this compound

Compound CAS Number Molecular Formula Molecular Weight
Procyanidin B120315-25-7C₃₀H₂₆O₁₂578.52
This compoundNot AvailableC₃₀D₃H₂₃O₁₂581.54

This table summarizes key chemical properties of Procyanidin B1 and its deuterated analogue.

Properties

Molecular Formula

C₃₀H₂₃D₃O₁₂

Molecular Weight

581.54

Synonyms

(2R,2’R,3R,3’S,4R)-2,2’-bis(3,4-dihydroxyphenyl)-3,3’,4,4’-tetrahydro-[4,8’-Bi-2H-1-benzopyran]-3,3’,5,5’,7,7’-hexol-d3;  (-)-Epicatechin-(4β-8)-(+)-catechin-d3;  Proanthocyanidin B1-d3;  Procyanidol B1-d3

Origin of Product

United States

Biosynthesis and Natural Occurrence of Procyanidin B1 Precursors

Flavonoid Biosynthetic Pathway Leading to Flavan-3-ols

The journey to Procyanidin (B600670) B1 begins with the intricate flavonoid biosynthetic pathway, a well-established route in higher plants that produces a vast array of secondary metabolites. This pathway commences with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted into 4-coumaroyl-CoA. scbt.com

A pivotal step is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS) . This reaction forms naringenin (B18129) chalcone, which is then isomerized to naringenin by chalcone isomerase (CHI) . extrasynthese.comresearchgate.net Naringenin represents a key branch point in the flavonoid pathway.

From naringenin, the pathway proceeds through a series of enzymatic modifications to produce flavan-3-ols, the direct precursors of procyanidins. scbt.com The key enzymes and transformations are outlined below:

EnzymeAbbreviationFunction
Flavanone 3-hydroxylaseF3HHydroxylates flavanones (e.g., naringenin) to form dihydroflavonols (e.g., dihydrokaempferol). extrasynthese.com
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols to produce leucoanthocyanidins (flavan-3,4-diols). wur.nl
Anthocyanidin synthase / Leucoanthocyanidin oxygenaseANS / LDOXOxidizes leucoanthocyanidins to form colored anthocyanidins. sigmaaldrich.com
Anthocyanidin reductaseANRReduces anthocyanidins to produce 2,3-cis-flavan-3-ols, such as (-)-epicatechin (B1671481). sigmaaldrich.comsigmaaldrich.com
Leucoanthocyanidin reductaseLARDirectly reduces leucoanthocyanidins to form 2,3-trans-flavan-3-ols, such as (+)-catechin. sigmaaldrich.comnih.gov

Procyanidin B1 is specifically a dimer composed of one unit of (-)-epicatechin and one unit of (+)-catechin. chromatographyonline.com Therefore, the coordinated action of both the ANR and LAR branches of the flavonoid pathway is essential for the synthesis of its monomeric precursors. sigmaaldrich.comreading.ac.uk

Enzymatic Mechanisms in Procyanidin B1 Dimer Formation

The precise enzymatic mechanism for the condensation of flavan-3-ol (B1228485) monomers to form specific procyanidin dimers like Procyanidin B1 in vivo is an area of ongoing research. While non-enzymatic, acid-catalyzed condensation of (+)-catechin and (-)-epicatechin can occur under certain conditions, potentially leading to the formation of various procyanidin dimers, the stereospecificity observed in nature suggests an enzyme-mediated process. unina.itacs.org

Under acidic conditions, the interflavanoid linkages of polymeric procyanidins can be cleaved, liberating flavan-3-ol carbocations that can then react with other flavan-3-ol nucleophiles to form dimers. unina.it This process has been utilized in semi-synthetic approaches to produce various procyanidin dimers. unina.it

In planta, enzymes such as peroxidases and laccases are thought to be involved in the oxidative polymerization of flavan-3-ols. phytolab.com These enzymes can generate quinone methide intermediates from flavan-3-ols, which are highly reactive electrophiles. These intermediates can then react with other flavan-3-ol molecules, acting as nucleophiles, to form the characteristic interflavan bond of procyanidins. nih.gov For Procyanidin B1, this involves the formation of a C4-C8 bond between the (-)-epicatechin and (+)-catechin units. chromatographyonline.com However, the specific enzymes that control the regioselectivity and stereoselectivity of this coupling to form Procyanidin B1 exclusively have not been definitively identified.

Plant Sources and Extraction Considerations for Procyanidin B1 in Research Contexts

Procyanidin B1 is found in a variety of plant materials, often alongside other procyanidins and polyphenols. For research purposes, where pure compounds are often required, selecting an appropriate source material and extraction method is crucial.

Notable Plant Sources:

Plant SourceCommon NamePart UsedSignificance
Vitis viniferaGrapeSeedsA very rich source of procyanidins, including B1. mdpi.com
Theobroma cacaoCocoaBeansContains significant amounts of Procyanidin B1 and other flavan-3-ols. mdpi.com
Cyperus esculentusTigernutLeavesIdentified as a particularly good source for isolating high-purity Procyanidin B1 due to fewer interfering isomers. mdpi.com
Cinnamomum verumCeylon CinnamonBarkA known source of Procyanidin B1. chromatographyonline.com
Malus domesticaAppleFruitContains various procyanidins, including B1.
Lotus corniculatusBirdsfoot TrefoilSeedpodsRich in B-type procyanidins.
Crataegus spp.HawthornFruit (Sarcocarp)A source of various flavan-3-ols, including Procyanidin B1. mdpi.com

Extraction and Purification for Research:

In a research setting, the extraction and purification of Procyanidin B1 typically involve the following steps:

Extraction: The plant material is usually ground and extracted with a polar solvent. Common choices include aqueous methanol, ethanol, or acetone, which are effective at solubilizing polyphenols. mdpi.com Techniques like ultrasonic-assisted or microwave-assisted extraction can be employed to improve efficiency.

Fractionation: The crude extract is often partitioned with a solvent of intermediate polarity, such as ethyl acetate, to enrich the procyanidin fraction and remove more polar or non-polar compounds. mdpi.com

Purification: The enriched fraction is then subjected to chromatographic techniques to isolate individual compounds. Open column chromatography using stationary phases like Sephadex LH-20 or octadecylsilane (B103800) (C18) is a common method. mdpi.com For higher purity and analytical purposes, High-Performance Liquid Chromatography (HPLC), often in a preparative or semi-preparative mode, is utilized.

The use of deuterated internal standards like Procyanidin B1-d3 is essential in quantitative studies that use mass spectrometry (e.g., LC-MS/MS). lgcstandards.comchromatographyonline.com The labeled standard is added to a sample at a known concentration. Since it is chemically identical to the analyte (Procyanidin B1) but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation. This allows for the correction of any analyte loss during sample preparation and variations in instrument response, leading to highly accurate quantification. chromatographyonline.com

Chemical Synthesis and Isotopic Labeling Strategies for Procyanidin B1 D3

Methodologies for De Novo Synthesis of Procyanidin (B600670) B1

The de novo synthesis of procyanidin B1, a dimer formed from (-)-epicatechin (B1671481) and (+)-catechin units linked by a C4→C8 bond, is a significant challenge in organic chemistry. wikipedia.org The primary difficulties lie in controlling the stereochemistry of the multiple chiral centers and ensuring the regioselectivity of the bond between the two flavan-3-ol (B1228485) monomers.

A prevalent and effective strategy for synthesizing procyanidin B1 and other procyanidin oligomers involves a Lewis acid-catalyzed condensation reaction. mdpi.comnih.gov In this approach, an electrophile, typically a derivative of one flavan-3-ol monomer activated at the C4 position, is reacted with a nucleophile, which is the second flavan-3-ol monomer. researchgate.net For the synthesis of procyanidin B1, an electrophile derived from (-)-epicatechin is condensed with a nucleophile derived from (+)-catechin. mdpi.com To direct the condensation to the desired C8 position on the nucleophile's A-ring and prevent reaction at the more sterically accessible C6 position, protective groups are often employed. mdpi.com

Various Lewis acids, such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and ytterbium triflate (Yb(OTf)₃), have been successfully used to catalyze this condensation. nih.govresearchgate.netclockss.org The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the coupling reaction. mdpi.comnih.gov For instance, the use of Yb(OTf)₃ has been shown to be effective in promoting the equimolar condensation of catechin (B1668976) and epicatechin derivatives. researchgate.netclockss.org

Another synthetic tactic involves the use of a temporary diester linker to connect the two monomeric units before the final ring-closing condensation, which can favor the formation of specific linkages. clockss.org Furthermore, semisynthetic approaches have been developed where procyanidin-rich extracts from natural sources, like grape seeds, are reacted with flavan-3-ols under acidic conditions to generate specific dimeric procyanidins. acs.org These varied methodologies provide pathways to obtain pure procyanidin B1, which is essential for detailed biological and chemical investigations. researchgate.net

Deuterium (B1214612) Labeling Techniques for Procyanidin B1 (Procyanidin B1-d3) Synthesis

The creation of this compound involves the specific incorporation of deuterium atoms into the molecular structure. This is typically accomplished either by using a deuterated precursor during the synthesis or through a direct hydrogen-deuterium exchange reaction on the procyanidin B1 molecule.

Achieving site-specific deuteration is crucial for producing a stable isotopically labeled standard where the deuterium atoms are not readily exchangeable under physiological conditions. A common and effective strategy is to introduce deuterium atoms into the aromatic rings of one of the flavan-3-ol units.

One method to achieve this is through the synthesis of a deuterated monomer, which is then used in the condensation reaction. For example, a deuterated (+)-catechin monomer can be prepared and then reacted with a non-deuterated (-)-epicatechin electrophile. This ensures that the deuterium atoms are located on a specific unit of the final this compound molecule. The synthesis of the deuterated monomer itself can be achieved by using deuterated starting materials in its de novo synthesis or by catalytic exchange reactions on the monomer.

Control over the deuteration site is paramount for the utility of the labeled compound. By strategically planning the synthesis, it is possible to place the deuterium atoms on either the upper or lower flavonoid unit, allowing for detailed studies of the metabolism of different parts of the molecule.

After the synthesis of this compound, it is imperative to verify its isotopic purity and the stability of the deuterium label.

Isotopic Purity Assessment: The isotopic purity, which is the proportion of the synthesized compound that contains the correct number of deuterium atoms, is primarily determined using high-resolution mass spectrometry (HRMS). This technique allows for the differentiation of molecules with different numbers of deuterium atoms (isotopologues) based on their mass-to-charge ratio. The relative intensities of the peaks corresponding to the unlabeled (d0) and various deuterated (d1, d2, d3, etc.) forms are used to calculate the isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, can also be employed to confirm the positions of the deuterium atoms within the molecule.

Stability Assessment: The stability of the deuterium label is essential for its use in biological studies. Carbon-deuterium (C-D) bonds on an aromatic ring are generally stable. To confirm this, the labeled this compound can be incubated under conditions that mimic its biological environment, such as in plasma or at different pH values. The sample is then re-analyzed by mass spectrometry to ensure that there has been no significant back-exchange of deuterium for hydrogen.

ParameterAnalytical MethodPurpose
Isotopic Enrichment High-Resolution Mass Spectrometry (HRMS)To quantify the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms.
Site of Deuteration Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the specific location of the deuterium atoms within the procyanidin B1 structure.
Label Stability Incubation followed by Mass SpectrometryTo ensure that the deuterium label does not exchange with hydrogen under experimental or physiological conditions.

Site-Specific Deuteration Strategies and Control

Generation of Synthetic Analogues and Derivatives of Procyanidin B1 for Mechanistic Probes

To explore the structure-activity relationships and elucidate the mechanisms of action of procyanidin B1, various synthetic analogues and derivatives have been developed. These modified compounds serve as valuable tools for probing the importance of specific structural features.

Acetylated Derivatives: The synthesis of acetylated analogues of procyanidin B1, where some or all of the hydroxyl groups are replaced with acetyl groups, has been reported. mdpi.comnih.gov By comparing the biological activity of these derivatives to the parent compound, researchers can investigate the role of the phenolic hydroxyl groups in activities such as antioxidant effects or interactions with cellular targets. For example, studies have shown that acetylating the lower unit of procyanidin B1 can significantly alter its biological properties. mdpi.comnih.gov

Modified Interflavan Linkage: The bond connecting the two flavan-3-ol units is a key determinant of the molecule's three-dimensional structure and its biological activity. Synthetic strategies have been developed to create analogues with different linkages, such as the C4→C6 bond found in procyanidin B6, an isomer of procyanidin B3. mdpi.com The ability to synthesize these different isomers allows for a systematic investigation of how the linkage position affects the molecule's function.

These synthetic efforts provide a powerful platform for dissecting the molecular basis of procyanidin B1's biological effects and for the development of novel compounds with potentially enhanced or more specific activities.

Advanced Analytical Methodologies for Procyanidin B1 D3 Characterization and Quantification

Chromatographic Techniques for Separation and Elucidation

Chromatographic methods are fundamental to isolating Procyanidin (B600670) B1-d3 from complex matrices and separating it from its non-deuterated counterpart and other related compounds. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of non-volatile compounds like procyanidins. nih.gov For the separation of procyanidins, including B-type dimers like Procyanidin B1, reversed-phase and normal-phase columns are typically employed. nih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, often a gradient of water and a more nonpolar solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid like formic acid to improve peak shape. nih.govacs.org Normal-phase HPLC, which uses a polar stationary phase and a nonpolar mobile phase, can also be used for separation based on the degree of polymerization. nih.govnih.gov

Advanced detection methods coupled with HPLC enhance the specificity and sensitivity of the analysis. Photodiode Array (PDA) detectors can provide spectral information across a range of wavelengths, which aids in the identification of compounds. nih.gov Fluorescence detectors (FLD) are also utilized, offering high sensitivity for naturally fluorescent compounds like procyanidins. Mass spectrometry (MS) is a powerful detector for HPLC, providing mass information that is highly specific for compound identification. nih.gov

Table 1: HPLC Parameters for Procyanidin Analysis

ParameterTypical ConditionsReference
ColumnReversed-phase C18 or Diol Normal Phase nih.gov
Mobile Phase (Reversed-Phase)Gradient of aqueous formic acid and acetonitrile nih.govacs.org
Mobile Phase (Normal-Phase)Acetonitrile/acetic acid nih.gov
DetectionPDA (e.g., 280 nm), FLD, MS nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. The enhanced resolution of UHPLC is particularly advantageous for separating complex mixtures of procyanidin isomers and oligomers. nih.govnih.gov The principles of separation, in terms of stationary and mobile phases, are similar to HPLC, but the efficiency is greatly improved. nih.gov This allows for better separation of closely eluting compounds, which is critical when distinguishing between different procyanidin dimers or between a deuterated standard and its native form. nih.govnih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of procyanidins. nih.gov When coupled with a chromatographic system like HPLC or UHPLC, it provides a powerful analytical platform (LC-MS).

Isotope Dilution Mass Spectrometry (IDMS) utilizing Procyanidin B1-d3 as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification method that relies on the use of a stable isotope-labeled internal standard. In this context, this compound serves as the ideal internal standard for the quantification of endogenous Procyanidin B1. Because this compound is chemically identical to Procyanidin B1 but has a slightly higher mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net By adding a known amount of this compound to a sample, the concentration of the native Procyanidin B1 can be determined with high precision and accuracy by measuring the ratio of the mass spectrometric signals of the analyte and the internal standard. This approach effectively corrects for sample loss during preparation and variations in instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including complex natural products like procyanidins. nih.govmdpi.com While mass spectrometry provides information about mass and fragmentation, NMR provides detailed information about the connectivity of atoms and the 3D structure of the molecule.

For this compound, 1H and 13C NMR would be used to confirm its structure and the specific location of the deuterium labels. The absence of signals in the 1H NMR spectrum at the positions where deuterium atoms have been incorporated, coupled with the corresponding changes in the 13C NMR spectrum, provides unambiguous evidence of successful deuteration. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all the proton and carbon signals and to confirm the interflavan linkage between the two flavan-3-ol (B1228485) units. acs.orgmdpi.com Due to the complexity and potential for rotational isomerism in procyanidins, NMR experiments are sometimes performed at low temperatures to obtain higher resolution spectra. nih.govnih.gov NMR is crucial for the initial, unequivocal characterization of this compound as a reference standard before its use in other analytical applications. mdpi.com

Hyphenated Techniques for Comprehensive Profiling of this compound and its Derivatives

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive profiling of this compound and its derivatives in complex matrices. These powerful combinations provide enhanced selectivity, sensitivity, and structural elucidation capabilities that are often unattainable with standalone methods. The most prominent hyphenated techniques in procyanidin analysis involve the coupling of liquid chromatography (LC), gas chromatography (GC), or capillary electrophoresis (CE) with mass spectrometry (MS).

Liquid chromatography-mass spectrometry (LC-MS) stands out as the most widely employed technique for the analysis of procyanidins, including Procyanidin B1. nih.gov The separation of these non-volatile oligomers is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). d-nb.info Ultra-high-performance liquid chromatography (UHPLC) is often preferred for its high resolution and speed. d-nb.info

Following chromatographic separation, mass spectrometry provides detailed structural information. Electrospray ionization (ESI) is the most common ionization source for procyanidin analysis, usually in the negative ion mode, as it is compatible with the polar mobile phases used in LC. nih.govd-nb.info High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition of the detected ions, which aids in their precise identification. d-nb.info

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of procyanidins. The fragmentation patterns observed in MS/MS spectra provide insights into the monomeric units and the nature of the interflavan linkages. researchgate.net Common fragmentation pathways for B-type procyanidins like Procyanidin B1 include quinone methide (QM) cleavage, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF). mdpi.comresearchgate.net The QM cleavage of the interflavan bond is a characteristic fragmentation for B-type dimers. researchgate.netresearchgate.net

Table 1: Key Hyphenated Techniques for Procyanidin B1 Analysis

TechniqueSeparation PrincipleDetection PrincipleKey Advantages for Procyanidin B1 Analysis
LC-MS/MS Partitioning between stationary and mobile phases (RP or HILIC)Mass-to-charge ratio of ions and their fragmentsHigh sensitivity and selectivity; provides structural information for identification and characterization of isomers and derivatives. nih.govd-nb.info
UHPLC-HR-MS High-efficiency partitioningAccurate mass measurementEnables determination of elemental composition for confident identification of procyanidins and their metabolites. d-nb.info
CE-MS Differential migration in an electric fieldMass-to-charge ratio of ionsOffers an orthogonal separation mechanism to LC, which can be beneficial for complex samples. chromatographyonline.com
IM-MS Separation based on ion size, shape, and charge in a gas phaseMass-to-charge ratio of ionsAllows for rapid separation of procyanidins based on their degree of polymerization and linkage type. nih.gov

Capillary electrophoresis-mass spectrometry (CE-MS) presents an alternative to LC-MS, offering a different separation mechanism based on the electrophoretic mobility of the analytes. chromatographyonline.com While less common for procyanidin analysis, CE-MS can provide complementary information, especially for resolving complex mixtures. researchgate.net

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. nih.gov This technique has shown promise in rapidly separating procyanidin isomers and oligomers based on their degree of polymerization and linkage type. nih.gov

Table 2: Representative Research Findings on Procyanidin B1 Profiling using Hyphenated Techniques

Study FocusMatrixHyphenated TechniqueKey Findings
Structural ElucidationPine BarkLC-MS with negative ion ESIIdentified procyanidins from monomers to tetramers using normal-phase and reversed-phase LC. nih.gov
Fragmentation AnalysisSalix myrsinifoliaLC-MS/MSConfirmed the fragmentation pattern of Procyanidin B1, showing cleavage of the interflavan bond to yield a catechin (B1668976) fragment (m/z 289) via Quinone-methide cleavage. researchgate.net
Isomer SeparationGeneral ProcyanidinsIon Mobility-Mass Spectrometry (IM-MS)Demonstrated the ability to resolve A-type and B-type procyanidins of the same degree of polymerization in less than 6 milliseconds. nih.gov
Human AbsorptionHuman SerumHPLC-MSDetected Procyanidin B1 in human serum 2 hours after the intake of a proanthocyanidin-rich grape seed extract. nih.gov
Comprehensive ProfilingPlant-derived materialsUHPLC-PDA-HRMSnSuccessfully identified 247 proanthocyanidins (B150500) in various plant materials, characterizing them based on degree of polymerization, flavan-3-ol components, and linkage types. acs.org

The comprehensive profiling of Procyanidin B1 and its derivatives often involves a multi-faceted approach. For instance, combining normal-phase and reversed-phase LC-MS can provide a more complete picture of the procyanidin composition in a sample. nih.govwur.nl The use of authentic standards, such as Procyanidin B1, is crucial for accurate identification and quantification. mdpi.comscielo.org.mx

Metabolic Pathways and Biotransformation of Procyanidin B1 and Its Deuterated Analogues in in Vitro and Pre Clinical Models

Gastrointestinal Microbiota-Mediated Catabolism of Procyanidin (B600670) B1-d3

The vast majority of ingested procyanidins are not absorbed in the upper gastrointestinal tract and reach the colon intact, where they are extensively metabolized by the gut microbiota. nih.govcapes.gov.brsemanticscholar.org This microbial catabolism is a critical step in the biotransformation of Procyanidin B1 and its deuterated analogues.

Identification and Characterization of Microbial Degradation Products

In vitro fermentation studies using human and animal fecal microbiota have been instrumental in identifying the degradation products of Procyanidin B1. nih.govnih.gov The primary catabolic pathway involves the breakdown of the dimeric structure into smaller phenolic compounds. researchgate.netresearchgate.net

Key microbial metabolites identified from the degradation of Procyanidin B1 include:

Phenyl-γ-valerolactones : 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and 5-(3'-hydroxyphenyl)-γ-valerolactone are major metabolites. nih.govnih.govmdpi.com

Phenolic acids : A variety of phenolic acids are produced, such as 2-(3',4'-dihydroxyphenyl)acetic acid, 3-(3'-hydroxyphenyl)propionic acid, 2-(3'-hydroxyphenyl)acetic acid, and 2-(4'-hydroxyphenyl)acetic acid. nih.govnih.gov

Simpler phenolics : Benzoic acid, 2-phenylacetic acid, and 3-phenylpropionic acid are also common end-products of microbial fermentation. nih.gov

The proposed degradation pathway suggests that the interflavan bond of the procyanidin dimer does not necessarily need to be cleaved for degradation to occur. researchgate.netresearchgate.netwur.nl Instead, the microbiota can act on both the upper and lower flavan-3-ol (B1228485) units, leading to a variety of smaller, more readily absorbable compounds. researchgate.netresearchgate.net

Table 1: Major Microbial Degradation Products of Procyanidin B1

Metabolite ClassSpecific Compounds Identified
Phenyl-γ-valerolactones5-(3',4'-dihydroxyphenyl)-γ-valerolactone, 5-(3'-hydroxyphenyl)-γ-valerolactone
Phenolic Acids2-(3',4'-dihydroxyphenyl)acetic acid, 3-(3'-hydroxyphenyl)propionic acid, 2-(3'-hydroxyphenyl)acetic acid, 2-(4'-hydroxyphenyl)acetic acid
Simple PhenolicsBenzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid

Influence of Microbiota Composition on Metabolite Profiles

The composition of the gut microbiota significantly influences the metabolic profile resulting from Procyanidin B1 degradation. mdpi.commdpi.com Studies have shown that different microbial communities can lead to variations in the types and quantities of metabolites produced. For instance, dysbiosis, an imbalance in the gut microbiota, has been shown to alter the metabolism of procyanidins. acs.org

In ex vivo studies using fecal samples from healthy individuals versus those with ulcerative colitis, differences in the metabolism of procyanidin dimers were observed. acs.org Healthy microbiomes were more efficient at metabolizing procyanidin B2 (a structural isomer of B1) into phenolic acids like 5-(3′,4′-dihydroxyphenyl)-g-valerolactone and 3-hydroxyphenylacetic acid. acs.org This suggests that a healthy gut microbial ecosystem is crucial for the effective biotransformation of procyanidins into potentially bioactive compounds.

Phase I and Phase II Metabolism in Isolated Cellular Systems and Non-Human Ex Vivo Models

While the gut microbiota plays a dominant role in Procyanidin B1 metabolism, a small portion of the intact dimer can be absorbed and undergo Phase I and Phase II metabolism in the liver and other tissues. capes.gov.brmdpi.comnih.gov

Enzymatic Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Once absorbed, Procyanidin B1 can be subjected to conjugation reactions, primarily glucuronidation and sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govresearchgate.netnih.gov Methylation, another Phase II reaction, can also occur. nih.gov

However, in vitro studies using mouse liver microsomes and cytosol have demonstrated that Procyanidin B2 is metabolized to a much lesser extent compared to its monomeric constituents, catechin (B1668976) and epicatechin. nih.gov While glucuronides and methyl ethers of Procyanidin B2 were formed, the conversion rate was significantly lower than that of the monomers. nih.gov This suggests that the dimeric structure of Procyanidin B1 may hinder its interaction with Phase II enzymes. capes.gov.brnih.gov

Tracing and Quantifying Metabolites using Procyanidin B1-d3

The use of isotopically labeled compounds like this compound is a powerful tool for tracing and quantifying metabolites in complex biological systems. The deuterium (B1214612) label allows for the precise tracking of the compound and its metabolic products through various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS).

By using a labeled standard, researchers can more accurately identify and quantify the various metabolites formed, distinguishing them from endogenous compounds with similar structures. This is particularly important for studying the low concentrations of metabolites that may be present in plasma and tissues following procyanidin ingestion.

Methodological Advances in Tracing Metabolic Fate with Isotopic Labeling

Isotopic labeling represents a significant methodological advancement for studying the bioavailability and metabolism of polyphenols like Procyanidin B1. researchgate.netnih.gov This technique overcomes many of the limitations associated with traditional analytical methods, which can struggle with the accurate identification and quantification of metabolites in complex biological matrices.

Stable isotope tracing, using isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for:

Unambiguous identification of metabolites : The isotopic signature provides a clear marker for compounds derived from the administered labeled precursor. mdpi.com

Accurate quantification : By using the labeled compound as an internal standard, the concentrations of both the parent compound and its metabolites can be determined with high precision. nih.gov

Elucidation of metabolic pathways : Tracing the flow of the isotope through different molecular structures helps to map out the biotransformation pathways. nih.govmdpi.com

Flux analysis : Isotopic labeling enables the measurement of metabolic fluxes, providing insights into the rates of metabolic reactions. nih.gov

The application of this compound and other isotopically labeled analogues in future in vitro and pre-clinical studies will undoubtedly provide a more detailed and quantitative understanding of the complex metabolic journey of this dietary polyphenol.

Mechanistic Investigations of Procyanidin B1 in Cellular and Non Human Animal Models

Molecular Targets and Signaling Pathways

Procyanidin (B600670) B1, a dimeric flavonoid composed of (+)-catechin and (-)-epicatechin (B1671481), has been shown to interact with and modulate a variety of molecular targets and signaling pathways, leading to its observed biological effects. caymanchem.complantaanalytica.com

Interaction with Specific Receptor Systems (e.g., TLR4/MD-2 complex)

A key molecular interaction of Procyanidin B1 is with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. medchemexpress.comnih.govtargetmol.com This complex is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory cascade. nih.gov Molecular docking studies have demonstrated that Procyanidin B1 can bind to the TLR4/MD-2 heterodimer, competing with LPS for the same binding sites. nih.gov Specifically, it is suggested to form hydrogen bonds with amino acid residues such as Tyr296 in TLR4 and Ser120 in MD-2. nih.gov By occupying this binding pocket, Procyanidin B1 effectively blocks the downstream signaling typically triggered by LPS, thereby exerting an anti-inflammatory effect. nih.gov

Modulation of Cellular Enzyme Activities (e.g., Fatty Acid Oxidative Enzymes, Caspases)

Procyanidin B1 has been found to influence the activity of several key cellular enzymes. In the context of lipid metabolism, it has been shown to enhance fatty acid oxidation. researchgate.netnih.gov Studies have demonstrated that Procyanidin B1 can induce the mRNA expression of fatty acid oxidative enzymes such as acyl-CoA oxidase (ACO) and carnitine palmitoyltransferase (CPT1). medchemexpress.comresearchgate.netnih.gov This upregulation of enzymes involved in the breakdown of fatty acids contributes to its ability to suppress fat accumulation in liver cells. nih.govebi.ac.uk

Furthermore, Procyanidin B1 plays a role in regulating apoptosis, or programmed cell death, through its interaction with caspases. It has been observed to inhibit the activation of caspase-3, caspase-8, and caspase-9, which are key executioner and initiator caspases in the apoptotic pathway. medchemexpress.comtargetmol.comchemfaces.com This inhibition of caspase activity suggests a neuroprotective role for Procyanidin B1. medchemexpress.comchemfaces.com

Regulation of Gene Expression and Protein Synthesis

The biological effects of Procyanidin B1 are also mediated through its ability to regulate the expression of various genes and the synthesis of their corresponding proteins. By interfering with the TLR4/MD-2 complex, Procyanidin B1 significantly suppresses the LPS-induced mRNA expression of MD-2, TNF receptor-associated factor 6 (TRAF6), and nuclear factor-kappa B (NF-κB). medchemexpress.comnih.gov This leads to a reduction in the protein levels of phosphorylated p38 mitogen-activated protein kinase (MAPK) and NF-κB. medchemexpress.comnih.gov

Moreover, Procyanidin B1 has been shown to upregulate the gene expression of enzymes involved in fatty acid oxidation, as mentioned previously. nih.govebi.ac.uk In some cellular contexts, such as glioblastoma cells, Procyanidin B1 has been found to downregulate the expression of NRF2, a key transcription factor in the antioxidant response. nih.gov This modulation of gene and protein expression is a fundamental mechanism through which Procyanidin B1 exerts its diverse cellular effects.

Cellular Responses and Physiological Modulations in Controlled Environments

The interactions of Procyanidin B1 at the molecular level translate into significant cellular and physiological responses, particularly in the realms of antioxidant defense and anti-inflammatory activity.

Anti-oxidative Mechanisms at the Cellular Level (e.g., Nrf2-ARE pathway activation, Reactive Oxygen Species scavenging)

Procyanidin B1 is a potent antioxidant. mdpi.com It can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. caymanchem.commdpi.comnih.gov For instance, it has been shown to prevent the production of ROS in human monocytes stimulated with LPS. caymanchem.comnih.gov

Beyond direct scavenging, Procyanidin B1 can also indirectly enhance the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. mdpi.comsciengine.com Procyanidin B1 has been shown to stabilize Nrf2 by inhibiting its ubiquitination, which leads to its accumulation and translocation to the nucleus. sciengine.comoup.com Once in the nucleus, Nrf2 binds to the ARE and initiates the transcription of a suite of antioxidant and cytoprotective genes. sciengine.com However, in some cancer cell lines, Procyanidin B1 has been reported to downregulate NRF2 expression. nih.govresearchgate.net

Anti-inflammatory Effects in In Vitro Models (e.g., Macrophage response, Cytokine Modulation)

The anti-inflammatory properties of Procyanidin B1 have been well-documented in various in vitro models, particularly those involving macrophages. mdpi.comfrontiersin.org By inhibiting the TLR4/MD-2 signaling pathway, Procyanidin B1 effectively blunts the inflammatory response of macrophages to bacterial endotoxins like LPS. caymanchem.commedchemexpress.comnih.gov

This inhibition leads to a significant reduction in the production and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). caymanchem.commedchemexpress.comnih.gov The suppression of the NF-κB and p38 MAPK signaling pathways is a key mechanism underlying this cytokine modulation. medchemexpress.comnih.gov Furthermore, Procyanidin B1 has been shown to inhibit the activity of IκB kinase beta (IKKb) and the phosphorylation of extracellular signal-regulated kinase (ERK1/2), both of which are critical steps in the inflammatory signaling cascade. ebi.ac.uknih.govresearchgate.net

Interactive Data Table: Effects of Procyanidin B1 on Molecular Targets

Molecular Target Cell/Animal Model Observed Effect Reference(s)
TLR4/MD-2 complexTHP-1 cellsCompetitive binding, inhibition of LPS-induced signaling medchemexpress.comnih.gov
Fatty Acid Oxidative Enzymes (ACO, CPT1)HepG2 cells, TSOD miceIncreased mRNA expression, suppressed fat accumulation medchemexpress.comresearchgate.netnih.govebi.ac.uk
Caspases (Caspase-3, -8, -9)Neuronal cellsInhibition of activation medchemexpress.comtargetmol.comchemfaces.com
NF-κBTHP-1 cellsSuppressed mRNA and protein expression, reduced nuclear translocation caymanchem.commedchemexpress.comnih.gov
p38 MAPKTHP-1 cellsSuppressed phosphorylation caymanchem.commedchemexpress.comnih.gov
Nrf2HepG2 cells, Lotus seed skin extractActivation, stabilization, enhanced nuclear translocation mdpi.comsciengine.comoup.com
NRF2U251 glioblastoma cellsDownregulation via ubiquitin-dependent degradation nih.govresearchgate.net
IKKbTHP-1 cellsInhibition of activity ebi.ac.uknih.govresearchgate.net
ERK1/2THP-1 cellsInhibition of phosphorylation ebi.ac.uknih.govresearchgate.net

Effects on Cellular Proliferation and Apoptosis in Pre-clinical Cancer Models (e.g., Cell cycle arrest)

Procyanidin B1 has demonstrated notable anti-cancer effects in various pre-clinical models by influencing cellular proliferation and inducing apoptosis. In human colon cancer cell lines, such as HCT-116, Procyanidin B1 has been shown to effectively reduce the viability of cancer cells. researchgate.netnih.gov Mechanistic studies revealed that its anti-tumor activity is linked to the induction of apoptosis and cell cycle arrest. researchgate.netnih.govnih.gov

Specifically, in HCT-116 cells, Procyanidin B1 treatment leads to an arrest of the cell cycle in the S phase. researchgate.netnih.gov This cell cycle arrest is a critical step that precedes apoptosis. The induction of apoptosis by Procyanidin B1 is mediated through the modulation of key regulatory proteins. Research has shown that Procyanidin B1 increases the expression of the pro-apoptotic proteins Caspase-3 and BAX, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov The convergence of these pathways on Caspase-3 activation is a crucial event leading to programmed cell death. nih.gov In vivo studies using a xenograft mouse model with HCT-116 cells further confirmed the anti-tumor efficacy of Procyanidin B1, demonstrating a significant suppression of tumor growth. researchgate.netnih.gov

Furthermore, Procyanidin B1 has been identified as a potent and specific inhibitor of the Kv10.1 potassium channel, which is aberrantly expressed in various cancers, including liver cancer. nih.gov By inhibiting this channel, Procyanidin B1 suppresses the migration and proliferation of liver cancer cells like HuH-7 and HepG2. nih.gov This inhibitory effect on a specific ion channel highlights a targeted mechanism of action in its anti-proliferative effects.

General procyanidins have also been observed to induce G1 cell cycle arrest in several cancer cell lines, including pancreatic (BxPC-3), ovarian (OVCAR), and oral squamous carcinoma (SCC-25) cells. d-nb.infonih.gov This is often associated with the downregulation of key cell cycle proteins such as cyclin D1, CDK4, and survivin. d-nb.infonih.gov

Table 1: Effects of Procyanidin B1 on Cancer Cell Lines

Cell LineCancer TypeKey FindingsReferences
HCT-116Colon CancerDecreased cell viability, induced S-phase cell cycle arrest, increased Caspase-3 and BAX expression, decreased Bcl-2 expression. researchgate.netnih.gov
HuH-7, HepG2Liver CancerInhibited cell migration and proliferation through Kv10.1 channel inhibition. nih.gov

Neuroprotective Actions in Model Systems (e.g., PC12 cells, Zebrafish models)

Procyanidin B1 exhibits significant neuroprotective properties in various in vitro and in vivo models. In studies using rat pheochromocytoma (PC12) cells, a common model for neuronal cells, procyanidins have been shown to protect against oxidative stress-induced damage. researchgate.netmdpi.com When PC12 cells are exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, their viability decreases significantly. Pre-treatment with procyanidins, including B1, can ameliorate this cytotoxicity. mdpi.com

The neuroprotective mechanism of procyanidins involves the activation of the Nrf2/ARE (Nuclear factor-erythroid 2-related factor 2/Antioxidant Response Element) pathway. researchgate.netmdpi.commdpi.com This pathway is a primary cellular defense mechanism against oxidative stress. Procyanidins have been shown to increase the nuclear accumulation of Nrf2 and enhance the expression of downstream antioxidant enzymes such as heme oxygenase 1 (HO-1), quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). researchgate.netmdpi.com This leads to a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). researchgate.netmdpi.comsemanticscholar.orgnih.gov

Zebrafish models have also been employed to study the in vivo neuroprotective effects of procyanidins. researchgate.netmdpi.com In zebrafish larvae exposed to neurotoxins that induce oxidative damage, treatment with procyanidins has been shown to rescue locomotor deficits and reduce neuronal damage. researchgate.netmdpi.comsemanticscholar.orgnih.gov Similar to the findings in PC12 cells, the protective effects in zebrafish are associated with the upregulation of the Nrf2/ARE pathway and a decrease in oxidative stress markers. researchgate.netmdpi.com

In a Parkinson's disease model using both PC12 cells and zebrafish, Procyanidin B1, among other procyanidins, demonstrated a protective effect against neurotoxicity. semanticscholar.orgnih.govnih.gov It was shown to decrease the content of ROS and MDA, increase the activity of antioxidant enzymes, and upregulate the expression of Nrf2, NQO1, and HO-1. semanticscholar.orgnih.gov

Table 2: Neuroprotective Effects of Procyanidin B1 in Pre-clinical Models

Model SystemKey FindingsMechanistic InsightsReferences
PC12 CellsProtected against H₂O₂-induced cytotoxicity, reduced ROS and MDA levels, increased antioxidant enzyme activity.Activated Nrf2/ARE pathway, upregulated HO-1, NQO1, GCL. researchgate.netmdpi.commdpi.comsemanticscholar.orgnih.gov
ZebrafishRescued locomotor deficits, decreased neuronal damage, reduced ROS and MDA.Upregulated Nrf2/ARE pathway. researchgate.netmdpi.commdpi.comsemanticscholar.orgnih.gov

Regulation of Lipid Metabolism and Mitochondrial Function in Cellular Models (e.g., Adipogenesis, Mitochondrial Biogenesis)

Procyanidin B1 has been shown to play a role in regulating lipid metabolism and enhancing mitochondrial function in cellular models. In studies using 3T3-L1 adipocytes, a cell line used to study adipogenesis (the formation of fat cells), Procyanidin B1 demonstrated an inhibitory effect on this process. nih.govnih.gov

Furthermore, Procyanidin B1 has shown beneficial effects on mitochondrial function, particularly under conditions of insulin (B600854) resistance. nih.govnih.gov In dexamethasone-induced insulin-resistant 3T3-L1 adipocytes, Procyanidin B1 was able to restore mitochondrial function. nih.govnih.gov This was evidenced by an increase in mitochondrial membrane potential, intracellular ATP content, and mitochondrial mass. nih.govnih.gov

A key mechanism underlying these effects is the promotion of mitochondrial biogenesis. nih.govnih.govfrontiersin.org Procyanidin B1 has been found to upregulate the expression of key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM). nih.govfrontiersin.org PGC-1α is a master regulator of this process, and its activation leads to the expression of NRF1, which in turn activates TFAM to promote the replication and transcription of mitochondrial DNA. nih.gov

In the context of hepatic lipid metabolism, Procyanidin B1 has been shown to activate the gene expression of carnitine palmitoyltransferase 1 (Cpt1), an enzyme crucial for the transport of fatty acids into the mitochondria for beta-oxidation. nih.gov This suggests that Procyanidin B1 can help attenuate hyperlipidemia by promoting the breakdown of fatty acids. nih.govresearchgate.net Studies have also indicated that Procyanidin B1 can modulate mitochondrial dynamics by reducing the expression of the fission protein Drp1 and increasing the expression of the fusion protein Mfn2, thereby helping to maintain mitochondrial morphology and function. frontiersin.org

Table 3: Effects of Procyanidin B1 on Lipid Metabolism and Mitochondrial Function

Cellular ModelKey FindingsMechanistic InsightsReferences
3T3-L1 AdipocytesInhibited adipogenesis, restored mitochondrial function in insulin resistance.Increased mitochondrial membrane potential, ATP content, and mitochondrial mass. nih.govnih.gov
3T3-L1 AdipocytesPromoted mitochondrial biogenesis.Upregulated PGC-1α, NRF1, and TFAM expression. nih.govfrontiersin.org
Hepatic CellsModulated hepatic lipid metabolism.Activated Cpt1 gene expression. nih.gov
Cellular ModelsMaintained mitochondrial morphology.Decreased Drp1 and increased Mfn2 expression. frontiersin.org

Structure-Activity Relationships in Pre-clinical Contexts

Influence of Procyanidin B1 Stereochemistry on Biological Activity

The biological activity of Procyanidin B1 is intrinsically linked to its specific stereochemistry. Procyanidin B1 is a dimer composed of a (-)-epicatechin unit at the upper position and a (+)-catechin unit at the lower position, connected by a β-(4→8) interflavan bond. vulcanchem.com This precise three-dimensional arrangement is crucial for its interaction with biological targets.

Studies synthesizing various analogs of Procyanidin B1 have highlighted the importance of its stereochemistry and the presence of free phenolic hydroxyl groups for its biological activities, such as inhibiting the proliferation of HeLa S3 cells. nih.gov Fine structural differences, including stereochemistry, significantly influence the compound's efficacy. researchgate.net The specific spatial orientation of the hydroxyl groups and the catechol moieties on the B-rings are critical for its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins, such as ion channels. vulcanchem.com For instance, the ability of Procyanidin B1 to bind to and inhibit the Kv10.1 channel is dependent on its specific structure, which fits into a binding pocket formed by particular amino acid residues. nih.govvulcanchem.com

Comparative Studies with Other Procyanidin Oligomers (e.g., B2, B3)

Comparative studies of Procyanidin B1 with other procyanidin dimers, such as B2 and B3, have revealed both similarities and differences in their biological activities, often linked to their structural variations.

In the regulation of mitochondrial function, both Procyanidin B1 and B3 were found to be highly effective in inhibiting adipogenesis and restoring mitochondrial function in 3T3-L1 adipocytes, with both compounds exhibiting the strongest effects among the six flavan-3-ols tested. nih.govnih.gov Both B1 and B3 upregulated the expression of PGC-1α, NRF1, and TFAM, key regulators of mitochondrial biogenesis. frontiersin.org While Procyanidin B1 was noted to decrease the fission protein Drp1 and increase the fusion protein Mfn2, Procyanidin B3 was found to induce the expression of fusion proteins Mfn1 and Mfn2. frontiersin.org In contrast, Procyanidin B2 has been reported to reduce lipid accumulation and reactive oxygen species production in HepG2 cells through a different mechanism involving the TFEB-mediated lysosomal pathway. frontiersin.org

These comparative studies underscore that while procyanidin oligomers share general beneficial properties, their specific stereochemistry and structure lead to distinct potencies and potentially different primary mechanisms of action.

Potential Applications of Procyanidin B1 D3 in Advanced Research and Pre Commercial Development

Utilization of Procyanidin (B600670) B1-d3 as a Quantitative Tracer in Complex Biological Matrices

The accurate measurement of Procyanidin B1 and its metabolites in complex biological samples like plasma, urine, and tissue is fundamental to understanding its bioavailability, metabolism, and pharmacokinetics. Procyanidin B1-d3, a stable isotope-labeled version of Procyanidin B1, is an ideal internal standard for quantitative analysis using mass spectrometry-based methods. tandfonline.comresearchgate.net

Isotope dilution mass spectrometry is a powerful technique that significantly improves the accuracy and precision of quantification. In this method, a known amount of the isotopically labeled standard (this compound) is added to a biological sample before processing. Because this compound is chemically identical to the naturally occurring Procyanidin B1, it experiences the same losses during sample extraction and preparation. However, due to its slightly higher mass from the three deuterium (B1214612) atoms, it can be distinguished from the non-labeled compound by a mass spectrometer. researchgate.net

By measuring the ratio of the signal from the analyte (Procyanidin B1) to the signal from the internal standard (this compound), researchers can accurately calculate the initial concentration of Procyanidin B1 in the sample, correcting for any variations in sample handling or instrument response. Techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are often employed for their high sensitivity and selectivity in separating and detecting these compounds in intricate biological matrices. biointerfaceresearch.comtaylorandfrancis.com This methodology is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Procyanidin B1, providing essential data for both preclinical and clinical studies.

Table 1: Properties of Procyanidin B1 and this compound

PropertyProcyanidin B1This compound
Chemical Formula C₃₀H₂₆O₁₂C₃₀H₂₃D₃O₁₂
Molar Mass 578.52 g/mol 581.54 g/mol
Primary Use Analyte (compound of interest)Internal Standard for quantitative analysis
Key Feature Naturally occurring formStable isotope-labeled form

Development of Robust Pre-clinical Models for Comprehensive Bioactivity Assessment

Pre-clinical studies using cell cultures and animal models are essential for evaluating the biological activities of Procyanidin B1 and elucidating its mechanisms of action. These studies investigate a range of potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. tandfonline.combiointerfaceresearch.comresearchgate.net The reliability of these bioactivity assessments is intrinsically linked to the ability to accurately measure the concentration of Procyanidin B1 and its metabolites at the site of action.

For instance, in animal models of inflammation, researchers might administer a Procyanidin B1-rich extract and then measure the levels of the compound in blood plasma and inflamed tissues. medchemexpress.comnih.gov By correlating these concentration measurements with observed biological effects, such as a reduction in inflammatory markers, a dose-response relationship can be established. The use of this compound as an internal standard ensures that the quantification of Procyanidin B1 in these tissues is precise, which is critical for understanding its efficacy. researchgate.net

Various preclinical models have been employed to study Procyanidin B1's effects:

In vitro cell culture models: Human cell lines are used to study the molecular mechanisms of Procyanidin B1. For example, studies have shown its ability to inhibit inflammatory pathways in macrophages and protect neuronal cells from oxidative stress-induced death. medchemexpress.comtargetmol.com

In vivo animal models: Rodent models are commonly used to investigate the systemic effects of Procyanidin B1. Studies have demonstrated its ability to reduce oxidative stress in various organs, improve lipid metabolism in models of hyperlipidemia, and exert protective effects against cardiovascular damage. researchgate.netnih.govmdpi.com

The data generated from these preclinical models, underpinned by accurate quantification using tracers like this compound, are crucial for determining the potential of Procyanidin B1 as a therapeutic agent and for designing future clinical trials in humans.

Table 2: Examples of Preclinical Research on Procyanidin B1

Research AreaModelKey FindingsReference
Anti-inflammatory LPS-treated human monocytic cells (THP-1)Inhibits production of pro-inflammatory cytokines. medchemexpress.com
Antioxidant Rat models of oxidative stressIncreases plasma antioxidant capacity and protects tissues from lipid peroxidation. researchgate.net
Cardioprotective Animal models of hypercholesterolemiaImproves lipid profiles and reduces markers of cardiac damage. mdpi.com
Neuroprotective Cell culture models of amyloid-β toxicityProtects neurons from oligomer-induced cell death. targetmol.com

Integration of Procyanidin B1 Research Findings into Functional Ingredient Development (Pre-market Research Focus)

The insights gained from preclinical research on Procyanidin B1 are driving its development as a functional ingredient for the food and nutraceutical industries. tandfonline.comnih.gov Functional foods are those that offer health benefits beyond basic nutrition. The development of such products requires a strong scientific basis to support any health claims.

The journey from a bioactive compound to a marketable functional ingredient involves several key pre-commercial research stages:

Standardization of Extracts: Natural extracts containing Procyanidin B1 can vary significantly in their composition depending on the source material and extraction process. Accurate quantification methods, reliant on internal standards like this compound, are essential to standardize these extracts and ensure a consistent dose of the active compound in the final product. tandfonline.com

Bioavailability and Efficacy Studies: Pre-market research must demonstrate that the Procyanidin B1 in the functional food product is bioavailable and can exert a beneficial effect at a realistic dose. Pharmacokinetic studies, which track the compound's concentration in the body over time, are critical and depend on precise analytical methods. mdpi.comudl.cat

Formulation and Stability Testing: Procyanidin B1 must be incorporated into a food matrix without losing its bioactivity. Research is conducted to determine how processing and storage affect the stability of the compound. Quantitative analysis helps to monitor the concentration of Procyanidin B1 throughout the product's shelf life. agriculturejournals.cz

Recent developments have seen procyanidins from sources like pine bark being formulated into products with claims related to skin health and cardiovascular support. toyoshinyaku.co.jp The substantiation of these claims relies heavily on robust scientific evidence, a significant portion of which is derived from studies where precise quantification of the active ingredients was paramount. Therefore, the role of analytical tools like this compound extends from basic research to the final stages of product development, ensuring the quality, consistency, and efficacy of functional foods and beverages. nih.gov

Future Research Directions and Methodological Innovations for Procyanidin B1 D3

Advances in Isotopic Labeling Techniques for Complex Polyphenols

The synthesis and application of isotopically labeled compounds like Procyanidin (B600670) B1-d3 are fundamental for detailed metabolic and pharmacokinetic studies. Advances in isotopic labeling are crucial for overcoming the challenges associated with the structural complexity of polyphenols.

One promising approach is the intrinsic isotopic labeling of plants using 13CO2. researchgate.net This method allows for the generation of highly labeled polyphenols directly within the plant matrix, avoiding complex and often low-yield organic syntheses. researchgate.net For instance, studies have shown that growing plants in a 13CO2-enriched atmosphere can produce polyphenols with a labeling degree higher than 90 atom% 13C. researchgate.net This technique could be adapted to produce highly enriched Procyanidin B1, which can then be used as a precursor for the targeted synthesis of Procyanidin B1-d3.

Another innovative technique is differential isotope labeling, which utilizes derivatization with isotopic reagents, such as dansyl chloride. acs.orgresearchgate.net This method allows for the simultaneous measurement of multiple polyphenols and their metabolites in biological samples, overcoming the need for numerous costly labeled standards. acs.orgresearchgate.net Furthermore, recent developments in core-labeling synthesis allow for the incorporation of carbon isotopes into the aromatic ipso carbon of phenols in the final step of the synthesis. acs.org This strategy is advantageous as it places the isotopic label in a position less prone to metabolic cleavage. acs.org

These advanced labeling techniques will enable more precise and sensitive quantification of this compound and its metabolites, providing a clearer picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

Application of High-Throughput Screening for Procyanidin B1 Analogues

High-throughput screening (HTS) is a powerful tool for discovering novel bioactive compounds and for elucidating the structure-activity relationships of existing ones. eurofinsdiscovery.com The application of HTS to Procyanidin B1 analogues can accelerate the identification of compounds with enhanced biological activity or improved pharmacokinetic properties. nih.gov

HTS platforms can be designed to screen libraries of Procyanidin B1 analogues for various biological activities, such as anti-inflammatory, antioxidant, or enzyme-inhibiting effects. medchemexpress.comnih.gov For example, a study established an HTS platform based on the influenza A virus vRNA promoter to screen traditional Chinese medicines and identified procyanidins as potent anti-influenza agents. nih.gov Similar platforms could be developed to screen for analogues of Procyanidin B1 with specific therapeutic effects.

The development of profiling methods, such as ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry, can be used for the high-throughput chemical screening of proanthocyanidins (B150500) in natural extracts. nih.gov This allows for the rapid identification of different procyanidin dimers, trimers, and tetramers. nih.gov The synthesis of various dimeric procyanidin analogues from catechin (B1668976) and epicatechin using different aldehydes has also been explored, creating a library of compounds for testing. acs.org

The data generated from HTS can be used to build quantitative structure-activity relationship (QSAR) models, which can predict the biological activity of new, unsynthesized analogues. This iterative process of synthesis, screening, and modeling will be instrumental in the rational design of more potent and specific Procyanidin B1-based therapeutic agents.

Systems Biology Approaches to Elucidate Comprehensive Mechanistic Networks

The biological effects of Procyanidin B1 are likely not due to a single molecular target but rather a complex interplay with multiple cellular pathways. Systems biology offers a holistic approach to unraveling these intricate mechanistic networks. tcmsp-e.com By integrating data from genomics, proteomics, and metabolomics, systems biology can provide a comprehensive understanding of how this compound modulates cellular function.

Network pharmacology, a key component of systems biology, can be used to construct "drug-target-disease" networks. mdpi.com This approach helps in identifying the potential molecular targets of Procyanidin B1 and understanding its synergistic effects when used in combination with other compounds. tcmsp-e.com For instance, computational methods can predict drug-target interactions on a large scale by integrating chemical, genomic, and pharmacological information. tcmsp-e.com

Molecular dynamics simulations can further provide insights into the interaction of procyanidins with specific protein targets. biorxiv.org Such studies have revealed the induced-fit mechanism of interaction between procyanidins and viral proteins, driven primarily by hydrophobic interactions. biorxiv.org These computational approaches, combined with experimental validation, can elucidate the complex mechanisms underlying the bioactivity of Procyanidin B1.

Development of Novel In Vitro and Ex Vivo Models for Enhanced Mechanistic Studies

To accurately study the biological effects of this compound, it is essential to have relevant and reliable in vitro and ex vivo models that can mimic the physiological conditions of the human body.

In vitro models, such as cell cultures, are invaluable for initial screening and mechanistic studies. mdpi.commdpi.com For example, rat pheochromocytoma (PC12) cells are widely used as an in vitro model for neuronal cells to study the neuroprotective effects of procyanidins. mdpi.com The use of such models allows for the investigation of specific cellular pathways, like the Nrf2/ARE antioxidant pathway, that are modulated by procyanidins. mdpi.com

Ex vivo models, which utilize tissues or organs from an organism, provide a more complex and physiologically relevant system for studying drug effects. mdpi.comresearchgate.net For instance, ex vivo studies using human neutrophils have been employed to investigate the anti-inflammatory and antioxidant functions of procyanidin-rich extracts. researchgate.net Similarly, ex vivo artery models can be used to assess the vasorelaxing potential of procyanidins and their metabolites. wur.nl

The development of more sophisticated models, such as 3D cell cultures and organ-on-a-chip technology, will further enhance the predictive power of in vitro and ex vivo studies. These models can better replicate the complex microenvironment of tissues and organs, providing more accurate insights into the mechanisms of action of this compound.

Below is a table summarizing some of the research findings related to the methodologies discussed:

Methodology Key Findings Reference
Intrinsic Isotopic LabelingAchieved >90 atom% 13C labeling in polyphenols from plants grown in a 13CO2 atmosphere. researchgate.net
Differential Isotope LabelingEnabled simultaneous measurement of 38 polyphenols in urine, overcoming the need for individual labeled standards. acs.orgresearchgate.net
High-Throughput ScreeningIdentified procyanidin as a potent anti-influenza A virus agent from a screen of traditional Chinese medicines. nih.gov
Systems Biology/Network PharmacologyConstructed "drug-target-disease" networks to uncover synergistic therapeutic actions of herbal ingredients. tcmsp-e.commdpi.com
In Vitro Model (PC12 cells)Demonstrated the neuroprotective effects of procyanidins against oxidative stress. mdpi.com
Ex Vivo Model (Human Neutrophils)Showed that procyanidin-rich extracts inhibit pro-inflammatory enzymes and reduce oxidative stress. researchgate.net

Q & A

Q. How can researchers enhance reproducibility when sharing this compound datasets?

  • Methodology : Provide raw instrument outputs (e.g., .RAW MS files), annotated code for analysis (e.g., R/Python scripts), and detailed metadata (e.g., storage conditions, batch numbers) in FAIR-aligned repositories. Use version-controlled platforms like GitHub for collaborative transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.